molecular formula C13H18N2O2 B1491507 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one CAS No. 2097948-16-6

2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one

Cat. No. B1491507
CAS RN: 2097948-16-6
M. Wt: 234.29 g/mol
InChI Key: RLXQICYAQIIOOJ-UHFFFAOYSA-N
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Description

“2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one” is a chemical compound that is offered by Benchchem. It is a derivative of indole , a heterocyclic compound that is a part of many bioactive aromatic compounds .


Molecular Structure Analysis

Indole, the parent nucleus of “2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one”, is known as benzopyrrole and contains a benzenoid nucleus with 10 π-electrons . It is aromatic in nature and undergoes electrophilic substitution readily due to excessive π-electrons delocalization .

Scientific Research Applications

Alzheimer’s Disease Treatment

The structural similarity of indolin-2-one derivatives to donepezil, a known acetylcholine esterase (AChE) inhibitor used in treating Alzheimer’s disease (AD), has been exploited in the design of novel bioactive molecules. These derivatives have shown potential in inhibiting AChE, which is crucial for managing AD symptoms. For instance, certain compounds have demonstrated up to 51% inhibition at concentrations of 100 µM, indicating their potential as therapeutic agents for AD .

Antioxidant Properties

Indolin-2-one derivatives have been evaluated for their antioxidant capabilities. In studies, these compounds have exhibited protective effects against H2O2-induced cell death, suggesting their utility in oxidative stress-related conditions . Although the scavenging activity was weak in some cases, the protective effects highlight their potential application in combating oxidative damage.

Anti-Cancer Activity

Some indolin-2-one derivatives have shown strong cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers. With IC50 values ranging from 0.65 to 7.17 µM, these compounds have outperformed adriamycin, a positive control, in cytotoxic evaluations. This suggests that indolin-2-one derivatives could be promising candidates for developing new anticancer therapies .

Neuroprotective Effects

In the context of ischemic stroke, indoline derivatives have been designed as multifunctional neuroprotective agents. They have shown significant protective effects in models of oxygen glucose deprivation/reperfusion-induced neuronal damage, which is a critical aspect of stroke pathology. Some derivatives have also demonstrated binding affinity to NMDA-GluN2B receptors, which play a role in neuroprotection .

Anti-Inflammatory Applications

Indoline derivatives have been found to lower the secretion of inflammatory cytokines, such as TNF-α, IL-6, and NO, by BV-2 cells. This indicates their potential use as anti-inflammatory agents, particularly in conditions where inflammation plays a key role in disease progression .

Anti-HIV Activity

The indole scaffold is a common feature in many synthetic drug molecules with clinical and biological applications. Indole-containing oxindoles have been prepared and evaluated for their anti-HIV activity. Certain derivatives have exhibited potent inhibitory activities against viruses, highlighting their potential as anti-HIV agents .

Future Directions

The future directions for “2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one” and related compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . For instance, indoline derivatives have shown promise as neuroprotective agents for the treatment of ischemic stroke .

Mechanism of Action

properties

IUPAC Name

2-amino-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9(14)13(16)15-6-5-11-7-10(8-17-2)3-4-12(11)15/h3-4,7,9H,5-6,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXQICYAQIIOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=CC(=C2)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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